

2,3-Dimethylphenylacetic acid CAS number and molecular weight.

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Compound of Interest

Compound Name: 2,3-Dimethylphenylacetic acid

Cat. No.: B136611

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In-Depth Technical Guide: 2,3-Dimethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Dimethylphenylacetic acid**, a substituted aromatic carboxylic acid. It details the compound's fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific biological activities and detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, this guide furnishes spectroscopic data for closely related isomers to aid in characterization. Furthermore, it outlines general synthetic approaches for phenylacetic acid derivatives that can be adapted for the preparation of the 2,3-dimethyl substituted analogue. This document aims to serve as a foundational resource for researchers interested in the potential applications of **2,3-Dimethylphenylacetic acid** in various scientific and drug development endeavors.

Chemical Identity and Properties

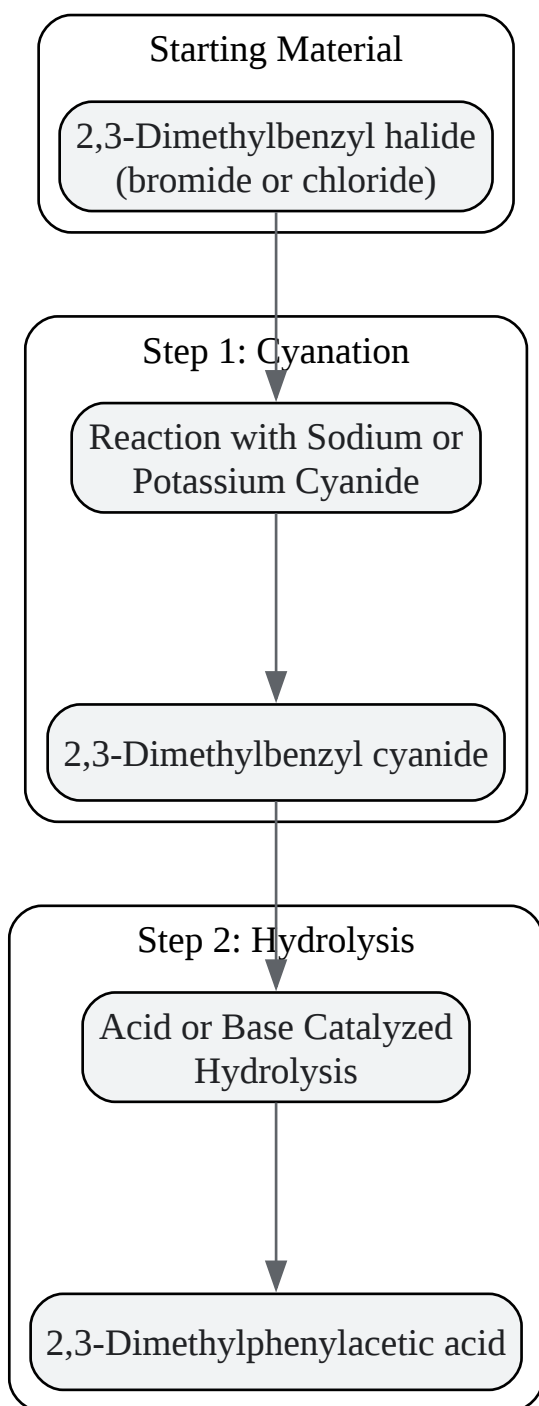
2,3-Dimethylphenylacetic acid is a solid organic compound. Its core structure consists of a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an acetic acid group attached to the ring.

Property	Value	Reference
CAS Number	30981-98-7	[1] [2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1] [2]
IUPAC Name	2-(2,3-dimethylphenyl)acetic acid	[1]
Synonyms	2,3-dimethylbenzeneacetic acid, (2,3-dimethylphenyl)acetic acid	[1]
Physical Form	Powder	[2]
Color	White	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,3-Dimethylphenylacetic acid** is not readily available in the reviewed literature, its synthesis can be approached through established methods for the preparation of phenylacetic acid derivatives. One common strategy involves the conversion of a corresponding benzyl halide to a nitrile, followed by hydrolysis.

A potential synthetic workflow, adapted from general procedures for related compounds, is proposed below.



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Caption: Proposed synthetic workflow for **2,3-Dimethylphenylacetic acid**.

Note: This proposed synthesis is based on general chemical principles and would require optimization of reaction conditions, such as solvent, temperature, and reaction time.

Analytical Characterization

Spectroscopic data for **2,3-Dimethylphenylacetic acid** is not extensively published. However, data from its isomers, such as 2,4-Dimethylphenylacetic acid and 2,5-Dimethylphenylacetic acid, can provide valuable reference points for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of a related isomer, 2,4-Dimethylphenylacetic acid, in CDCl_3 shows characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and the two methyl groups.[3]

Expected ^1H NMR signals for **2,3-Dimethylphenylacetic acid**:

- Aromatic protons: Multiplets in the aromatic region (approx. 6.9-7.2 ppm).
- Methylene protons ($-\text{CH}_2-$): A singlet around 3.6 ppm.
- Methyl protons ($-\text{CH}_3$): Two distinct singlets for the two methyl groups.
- Carboxylic acid proton ($-\text{COOH}$): A broad singlet, which can be exchangeable with D_2O .

Mass Spectrometry (MS)

The mass spectrum of the 2,5-dimethyl isomer shows a molecular ion peak corresponding to its molecular weight.[4] For **2,3-Dimethylphenylacetic acid**, a molecular ion peak at m/z 164 would be expected in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of a phenylacetic acid derivative typically displays characteristic absorption bands:

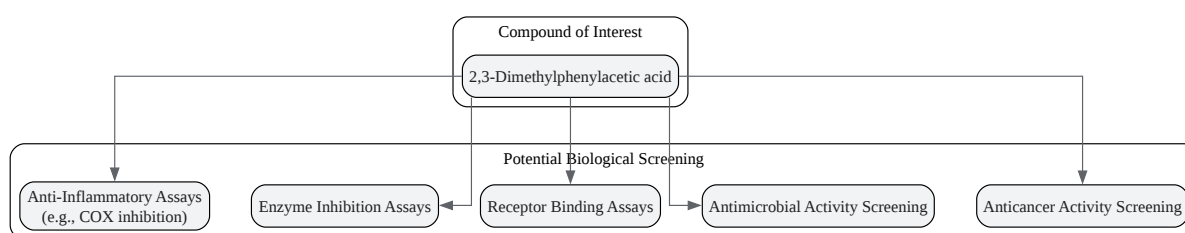
- O-H stretch (carboxylic acid): A broad band in the region of $2500\text{-}3300\text{ cm}^{-1}$.
- C=O stretch (carboxylic acid): A strong absorption band around 1700 cm^{-1} .
- C-H stretches (aromatic and aliphatic): Bands around 3000 cm^{-1} and below.

- C=C stretches (aromatic): Peaks in the 1450-1600 cm^{-1} region.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or the involvement of **2,3-Dimethylphenylacetic acid** in any signaling pathways. While studies on other phenylacetic acid derivatives have shown a range of biological effects, including anti-inflammatory properties, no such data is available for the 2,3-dimethyl isomer.^[5]
^[6]

Future research is warranted to explore the pharmacological potential of this compound. A logical starting point would be to screen for activities commonly associated with this class of molecules.



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Caption: Potential avenues for biological evaluation of **2,3-Dimethylphenylacetic acid**.

Conclusion and Future Directions

2,3-Dimethylphenylacetic acid is a well-defined chemical entity with a known CAS number and molecular weight. While specific synthetic protocols and biological activity data are currently lacking in the public domain, this guide provides a framework for its synthesis and characterization based on related compounds. The absence of biological data presents a clear

opportunity for future research. Investigations into its potential anti-inflammatory, enzyme inhibitory, or other pharmacological activities could uncover novel applications for this compound in drug discovery and development. Researchers are encouraged to utilize the information presented herein as a starting point for their own investigations into the properties and potential of **2,3-Dimethylphenylacetic acid**.

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